1'H-1,5'-Bipyrrolo[2,3-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-c]pyridin-5-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H10N4/c1-4-15-9-13-10(1)3-6-18(13)14-7-11-2-5-16-12(11)8-17-14/h1-9,16H |
InChI Key |
VRZMDJVXNAXIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 H 1,5 Bipyrrolo 2,3 C Pyridine Systems
De Novo Construction of the Pyrrolo[2,3-C]pyridine Nucleus
The initial and critical phase in the synthesis of 1'H-1,5'-Bipyrrolo[2,3-c]pyridine involves the formation of the pyrrolo[2,3-c]pyridine (6-azaindole) core. nbuv.gov.ua This can be achieved through various synthetic routes, which can be broadly classified into the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice versa. nbuv.gov.ua
Pioneering Cyclization Reactions for Pyrrole Ring Formation
The formation of the pyrrole ring fused to a pyridine core is a cornerstone of synthesizing the pyrrolo[2,3-c]pyridine system. Several named reactions and strategic approaches have been pivotal in this regard.
One of the most prominent methods is the Bartoli reaction , which involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to construct the pyrrole ring. nbuv.gov.ua This method is valued for its versatility and the accessibility of halogenated nitropyridines as starting materials. nbuv.gov.ua
Another significant approach is the Sonogashira coupling followed by cyclization. This reaction sequence typically involves the coupling of a halogenated pyridine derivative with a terminal alkyne. The resulting alkynylated pyridine can then undergo a smooth cyclization upon heating to form the pyrrolo[2,3-c]pyridine skeleton. nbuv.gov.ua For instance, tert-butyl (4-iodopyridin-3-yl)carbamate can be reacted with a terminal alkyne, and the subsequent heating of the product leads to the formation of the 2-substituted pyrrolo[2,3-c]pyridine. nbuv.gov.ua
Furthermore, acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals has been developed as a facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones. enamine.net This method has proven to be scalable without a decrease in yield. enamine.net
Strategic Annulation Approaches for Pyridine Moiety Integration
Complementary to the formation of the pyrrole ring, strategies that construct the pyridine moiety onto a pre-existing pyrrole are also crucial. The nucleophilicity of the pyrrole ring can be exploited to assemble a bicyclic system. researchgate.netutas.edu.au For example, the annulation of a second ring onto pyrrole can be achieved using a γ-lactone, a key step in the synthesis of certain natural products. researchgate.netutas.edu.au
Palladium-catalyzed asymmetric annulation reactions have also emerged as powerful tools. For instance, the reaction between a 5-bromopyrrole-2-carboxylate ester and a vinyl aziridine (B145994) can efficiently construct a pyrrolopiperazinone, which serves as a key intermediate for pyrrole-containing alkaloids. nih.gov While not directly forming a simple pyridine ring, this demonstrates the utility of modern catalytic methods in building complex fused systems onto a pyrrole core.
Regioselective Control in Fused Ring System Synthesis
Achieving regioselectivity is a critical aspect of synthesizing fused heterocyclic systems like pyrrolo[2,3-c]pyridine. The substitution pattern on the final molecule is dictated by the regiochemical outcome of the key bond-forming reactions.
In the context of the Bartoli reaction, the position of the nitro group and other substituents on the starting pyridine ring directs the regiochemistry of the annulated pyrrole. Similarly, in the Sonogashira coupling approach, the placement of the halogen and the carbamate (B1207046) group on the pyridine ring determines the final substitution pattern of the pyrrolo[2,3-c]pyridine. nbuv.gov.ua
The development of highly regioselective syntheses for related fused systems, such as pyranone-fused indazoles, highlights the importance of directing groups and catalyst control. nih.gov In these cases, weak coordination of a heteroatom in the starting material to the metal catalyst can influence the regioselectivity of subsequent insertions. nih.gov Similar principles can be applied to control the regiochemistry in the synthesis of pyrrolo[2,3-c]pyridines.
Intermolecular Coupling Reactions for Bipyrrole Linkage Formation
Once the pyrrolo[2,3-c]pyridine nucleus is constructed and appropriately functionalized, the next critical step is the formation of the bipyrrole linkage at the 1 and 5' positions. This is typically achieved through intermolecular carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions at the 1,5' Positions
The direct formation of a C-C bond between two heterocyclic rings is a challenging transformation that often requires oxidative conditions or the use of pre-activated substrates. Oxidative coupling reactions, sometimes induced by hypervalent iodine reagents, have been developed for the synthesis of bipyrroles. acs.org However, these methods can sometimes suffer from a lack of regioselectivity. nih.gov
For the specific case of a 1,5'-bipyrrole linkage, a direct coupling would involve the formation of a bond between the nitrogen atom of one pyrrole (position 1) and a carbon atom of the second pyrrole (position 5'). More commonly, the linkage is a C-C bond between two carbon atoms of the respective pyrrole rings, which would necessitate a different numbering scheme for the target molecule than implied by the "1,5'-Bipyrrolo" nomenclature. Assuming the linkage is between a nitrogen and a carbon, this would fall under N-arylation reactions.
Advanced Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Negishi)
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing biaryl and hetero-biaryl linkages, including bipyrroles. mdpi.com
The Suzuki-Miyaura coupling is a particularly attractive route for forming C(sp²)–C(sp²) bonds. mdpi.com This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of a bipyrrole system, a pre-functionalized pyrrole or pyrrolopyridine bearing a halogen or triflate at the desired coupling position would be reacted with a pyrrole-boronic acid or ester. nih.gov A significant challenge in the Suzuki coupling of pyridine-containing compounds is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com The stability of the pyridylboronic acid derivatives is also a consideration, with 2-pyridylboronic acids being notably less stable than their 3- and 4-pyridyl counterparts. mdpi.com To overcome these challenges, stabilized 2-pyridylboronic acid esters have been developed, enabling the efficient synthesis of 2,2'-bipyridines. researchgate.net
The general mechanism for the Suzuki coupling involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Table 1: Key Suzuki-Miyaura Coupling Reactions for Heterocycle Synthesis
| Catalyst System | Substrates | Key Features |
| Pd(PPh₃)₄ / Na₂CO₃ | Pyridyl boronic acids and bromopyridines | Typical conditions, may require high catalyst loading. mdpi.com |
| Cyclopalladated ferrocenylimine catalyst | 3-Pyridine boronic pinacol (B44631) ester and pyridyl halides | Air-stable catalyst, high yields without inert gas. mdpi.com |
| Palladium catalyst with imidazolium (B1220033) salt ligand | Bipyridines | High turnover number. mdpi.com |
| PdCl₂(dcpp) / CuI/MeNHCH₂CH₂OH | Tetrabutylammonium 2-pyridyltriolborate salts and aryl (heteroaryl) chlorides | Good to excellent yields without a base. researchgate.net |
| Pd(PPh₃)₄ / Cs₂CO₃ | SEM-protected bromopyrroles and arylboronic acids | Mild conditions, no debrominated byproducts. nih.gov |
The Negishi coupling , which utilizes an organozinc reagent, is another powerful tool for C-C bond formation. While not as extensively documented for bipyrrole synthesis in the provided context, it offers an alternative to the Suzuki coupling, particularly when the corresponding organoborons are difficult to prepare or handle.
Direct Arylation and Heteroarylation Strategies
Direct C-H arylation has emerged as a powerful tool for the synthesis of complex heteroaromatic systems, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgrsc.org For the construction of the this compound scaffold, two primary disconnection approaches can be envisioned: C-H arylation of the pyrrolo[2,3-c]pyridine core with a pyrrole coupling partner, or N-arylation of a pyrrole with a functionalized pyrrolo[2,3-c]pyridine.
Palladium-catalyzed direct C-H arylation is a prominent strategy for functionalizing pyrrolopyrimidine derivatives. rsc.orgrsc.org For instance, the C6 position of 2,4-diarylpyrrolo[2,3-d]pyrimidines has been selectively arylated using various aryl bromides. rsc.org A similar strategy could be envisioned for the C5-arylation of a suitably protected pyrrolo[2,3-c]pyridine. More relevantly, direct C-H borylation at the C8 position of 7-deazapurines (pyrrolo[2,3-d]pyrimidines) under iridium catalysis, followed by Suzuki cross-coupling, has been used to introduce aryl groups. nih.gov
A highly plausible route to this compound involves the copper-catalyzed N-arylation of pyrrole with a 5-halo-pyrrolo[2,3-c]pyridine. Copper-diamine complexes have proven to be effective catalysts for the N-arylation of a wide range of nitrogen heterocycles, including pyrroles, with aryl iodides and bromides under relatively mild conditions. organic-chemistry.orgamazonaws.com This method tolerates a variety of functional groups and has been successfully applied to hindered substrates. organic-chemistry.org
The reaction conditions for such a transformation would likely involve a copper(I) source, such as CuI, a diamine ligand, a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent.
| Catalyst System | Heterocycle | Aryl Halide | Conditions | Yield | Reference |
| CuI / Diamine Ligand | Pyrrole | Aryl Iodide/Bromide | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | Good | organic-chemistry.org |
| Pd(OAc)₂ / Ligand | Pyrrolo[2,3-d]pyrimidine | Aryl Iodide | Base, Solvent | Good | acs.orgnih.gov |
| Ir-catalyst / B₂pin₂ | 7-Deazapurine | - | - | - | nih.gov |
Chemo- and Regioselective Functionalization of the Bipyrrolo[2,3-C]pyridine Core
The functionalization of the pre-formed this compound core would be crucial for generating derivatives with diverse properties. The reactivity of the two pyrrole rings and the pyridine ring must be considered to achieve chemo- and regioselectivity. The pyrrole rings are generally more electron-rich and susceptible to electrophilic substitution compared to the electron-deficient pyridine ring. researchgate.net
Derivatization Strategies for Pyrrole Substituents
The two pyrrole rings in the this compound system present distinct electronic environments, potentially allowing for selective functionalization. The pyrrole moiety of the pyrrolo[2,3-c]pyridine core is part of a fused system, while the second pyrrole ring is N-substituted.
Standard electrophilic substitution reactions on pyrroles, such as nitration, halogenation, and Friedel-Crafts acylation, typically occur at the C2 position, or C3 if C2 is blocked. researchgate.net Nitration of pyrrole itself with acetyl nitrate (B79036) in acetic anhydride (B1165640) yields a mixture of 2-nitro- and 3-nitropyrrole. researchgate.net For the bipyrrolo[2,3-c]pyridine system, directing group strategies might be necessary to control regioselectivity. For instance, N-acyl pyrroles have been shown to undergo direct C2-arylation with aryl halides under palladium catalysis. rsc.org
The N-alkoxycarbamoyl group has been utilized as a transferable and transformable directing group for the synthesis of functionalized pyrrolizines from N-alkoxycarbamoyl pyrroles. rsc.org Such a strategy could potentially be adapted for the selective functionalization of one of the pyrrole rings.
Pyridine Ring Functionalization and Side-Chain Introduction
The pyridine ring of the pyrrolo[2,3-c]pyridine core is electron-deficient and generally resistant to electrophilic substitution. rsc.org However, transition-metal-catalyzed C-H functionalization offers a powerful avenue for its derivatization. rsc.orgbeilstein-journals.org
Palladium-catalyzed direct C-H arylation has been successfully applied to the pyridine ring of various heterocyclic systems. For example, pyridine N-oxides can undergo ortho-(hetero)arylation. beilstein-journals.org The functionalization of the pyridine core with a heterocycle is a desirable transformation in organic synthesis. beilstein-journals.org Rhodium complexes have also been used to catalyze the direct arylation of pyridines and quinolines.
Introducing side chains can be achieved through various methods, including alkylation. Metal-catalyzed C(sp²)-H alkylation of the pyridine ring is a well-studied area. beilstein-journals.org For instance, rare earth metal complexes have been used to catalyze the hydroalkylation of pyridines with olefins. beilstein-journals.org
| Reaction Type | Reagent/Catalyst | Position | Reference |
| C-H Arylation | Pd(OAc)₂ | C2 of Pyridine N-oxide | beilstein-journals.org |
| C-H Alkylation | Sc or Y complexes | C2 of Pyridine | beilstein-journals.org |
Post-Synthetic Modification Approaches
Functional groups introduced onto the this compound skeleton can be further manipulated to create a wider array of derivatives. For example, a nitro group, introduced via electrophilic nitration on a pyrrole ring, can be reduced to an amino group using reagents like SnCl₂ or catalytic hydrogenation. This amino group can then serve as a handle for further functionalization, such as acylation or diazotization.
Similarly, carbonyl groups introduced via Friedel-Crafts acylation can be reduced to methylene (B1212753) groups (Clemmensen or Wolff-Kishner reduction) or converted to other functionalities. Halogen atoms, introduced either on the pyrrole or pyridine rings, are versatile handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The Sonogashira reaction, for instance, is a key step in many azaindole syntheses, coupling terminal alkynes with halo-aminopyridines. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net
Solvent-Free and Aqueous Medium Reaction Development
Solvent-free reaction conditions represent a significant step towards greener synthesis. researchgate.net The aza-Friedel-Crafts reaction for the C-3 substitution of azaindoles with cyclic imines has been successfully performed under solvent-free conditions, using either conventional heating or microwave irradiation. nih.gov Microwave heating was found to be more efficient in these cases. nih.gov
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 7-azaindoles has been achieved via a silver-catalyzed intramolecular cyclization of acetylenic free amines in water, which avoids the need for strong bases or acids. organic-chemistry.org Multicomponent reactions (MCRs) in aqueous media are also a powerful green strategy. For example, the synthesis of spiro-fused heterocycles has been achieved through a one-pot, three-component reaction in water.
Mechanochemistry, which involves reactions conducted by grinding or milling, is another solvent-free technique that aligns with green chemistry principles. The synthesis of 2-phenylimidazo[1,2-α]pyridine has been developed as a teaching tool for green chemistry using mechanochemical methods. researchgate.net These green approaches, developed for related azaindole and heterocyclic systems, offer promising avenues for the sustainable synthesis of this compound and its derivatives. nih.gov
| Green Method | Substrate/Reaction | Conditions | Advantage | Reference |
| Solvent-Free | C-3 substitution of azaindoles | Microwave irradiation, p-TSA catalyst | Reduced solvent waste, faster reaction | nih.gov |
| Aqueous Medium | Intramolecular cyclization | Silver catalyst, Water | Avoids harsh reagents, green solvent | organic-chemistry.org |
| Mechanochemistry | Imidazo[1,2-α]pyridine synthesis | Manual grinding/vortex mixing | Solvent-free, energy-efficient | researchgate.net |
Catalyst Optimization and Recycling Methodologies
The construction of bipyrrolo-pyridine frameworks often involves cross-coupling reactions, where catalyst performance is paramount. Optimization typically focuses on the metal center, ligands, base, and solvent system to maximize yield and selectivity while minimizing reaction times and catalyst loading.
Catalyst and Ligand Systems: Palladium- and copper-based catalysts are frequently employed for the formation of C-C and C-N bonds necessary to construct the target scaffold. For instance, in Suzuki-Miyaura coupling reactions used to form biaryl systems, palladium acetate (B1210297) (Pd(OAc)₂) combined with specialized ligands, such as those based on benzimidazole, has been investigated. The choice of ligand is critical; for example, the bite angle of bidentate N,N-ligands like 1,10-phenanthroline (B135089) can significantly improve yields in decarboxylative cross-coupling reactions. mdpi.com In some cases, nickel complexes, such as NiCl₂·6H₂O, can catalyze homocoupling reactions efficiently without the need for external ligands. mdpi.com
Heterogeneous and Recyclable Catalysts: A key area of optimization is the development of heterogeneous catalysts to simplify product purification and enable catalyst reuse. Magnetically recoverable nano-catalysts, such as iron oxide nanoparticles functionalized with a catalytic species (e.g., copper or palladium), offer a promising solution. nih.gov These catalysts provide high surface area and can be easily separated from the reaction mixture using an external magnet, allowing for multiple reaction cycles with minimal loss of activity. For example, a supported palladium catalyst (SILP-Pd) has been used in aminocarbonylation reactions of iodo-imidazo[1,2-a]pyridines, a related heterocyclic system. mdpi.com The recyclability of this catalyst was tested over several cycles, with its efficiency being highly dependent on the solvent used. mdpi.com In polar solvents like DMF, a gradual leaching of palladium was observed, whereas in less polar solvents like toluene (B28343) or 1,4-dioxane, the catalyst showed better stability and could be reused multiple times. mdpi.com
Interactive Table: Catalyst System Performance and Recycling
| Catalyst System | Reaction Type | Substrate Example | Solvent | Yield/Conversion | Recyclability | Reference |
| Pd(OAc)₂/Benzimidazolium Salt | Suzuki-Miyaura Coupling | 2-Bromopyridine | DMF/H₂O | ~70% | Not Reported | mdpi.com |
| NiCl₂·6H₂O | Homocoupling | 2-Bromopyridines | Not Specified | High Yield | Not Reported | mdpi.com |
| Fe₃O₄-supported Cu(II) | Multicomponent Reaction | Aldehydes, Malononitrile | Solvent-free | Not Specified | Magnetically Separable | nih.gov |
| SILP-Pd | Aminocarbonylation | 6-Iodoimidazo[1,2-a]pyridine | Toluene | High Conversion | Reused >5 cycles | mdpi.com |
Microwave-Assisted and Flow Chemistry Applications
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. chim.it This technique has been successfully applied to various reactions for synthesizing heterocyclic compounds, including Suzuki-Miyaura and Ullmann-type homocoupling reactions of halopyridines. mdpi.com For example, the synthesis of 2- or 3-arylsubstituted pyridines using a Pd(OAc)₂/benzimidazolium salt system was achieved in just 10 minutes under microwave heating at 120°C, a significant improvement over conventional heating methods. mdpi.com Similarly, the synthesis of various pyrrole derivatives, such as 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, demonstrated significantly higher yields (55-86%) under microwave-assisted conditions compared to conventional heating. mdpi.com
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Catalyst/Conditions | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Suzuki-Miyaura Coupling of 2-Bromopyridine | Pd(OAc)₂/Benzimidazolium Salt | Not specified | 10 min, ~70% | mdpi.com |
| Pyrrole Synthesis via Cyclocondensation | Base-catalyzed | 24-72 h, 14-38% | 1-2 h, 55-86% | mdpi.com |
| Hydrazone derivative synthesis | Condensation | Not specified | 1.5-2 min, 76-96% | arabjchem.org |
Flow Chemistry Applications: Flow chemistry offers numerous advantages for the synthesis of chemical libraries and for scaling up reactions, including enhanced safety, better heat and mass transfer, and the potential for integrated, multi-step synthesis. nih.govd-nb.info This technology is particularly well-suited for reactions that require high temperatures and pressures or involve hazardous intermediates. d-nb.info While a direct flow synthesis for this compound is not documented in the provided results, the synthesis of related building blocks like substituted pyridines and pyrazoles has been effectively demonstrated in flow systems. nih.govmdpi.com For instance, a library of 4,6-disubstituted pyridines was successfully synthesized in a flow reactor with residence times in the range of minutes, achieving good yields. nih.gov Similarly, a two-step flow process has been developed for the synthesis of complex pyridine-containing structures. mdpi.com The ability to safely handle reactive intermediates and precisely control reaction parameters makes flow chemistry a highly attractive strategy for the future development of synthetic routes toward complex heterocycles like this compound. d-nb.infothalesnano.com
Theoretical and Computational Investigations of 1 H 1,5 Bipyrrolo 2,3 C Pyridine
Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insight into their dynamic behavior and conformational flexibility.
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and behavior. Computational studies can model these solvent effects using either implicit or explicit models. frontiersin.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium, which is computationally efficient. chemrxiv.org Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. frontiersin.org For 1'H-1,5'-Bipyrrolo[2,3-C]pyridine, such simulations would clarify how its conformation and dynamics change in different solvents (e.g., polar vs. nonpolar), which is crucial for understanding its behavior in realistic chemical environments.
Protein-Ligand Binding Dynamics and Conformational Ensembles
There is currently no published research specifically detailing the protein-ligand binding dynamics or conformational ensembles of this compound. Computational studies on analogous pyrrolopyridine cores often employ molecular dynamics (MD) simulations to understand how these molecules interact with biological targets. mdpi.comnih.gov Such studies typically analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the ligand within a protein's binding pocket and the Solvent Accessible Surface Area (SASA) to understand changes in the molecule's exposure to the solvent environment upon binding. mdpi.com However, without specific studies on this compound, any discussion of its binding behavior would be purely speculative.
Computational Elucidation of Reaction Mechanisms and Pathways
The computational elucidation of reaction mechanisms involving this compound is another area devoid of specific research. For related heterocyclic systems, computational chemistry is a powerful tool to investigate reaction energetics and pathways. scielo.bracs.org
Transition State Analysis and Reaction Energetics
No transition state analyses or calculations of reaction energetics have been reported for reactions involving this compound. Such studies are crucial for understanding the feasibility and kinetics of chemical transformations.
Catalytic Cycle Modeling for Metal-Mediated Transformations
While metal-mediated transformations are common for nitrogen-containing heterocycles, there is no literature available on the modeling of catalytic cycles specifically for this compound.
Hydrogen Transfer Mechanisms in Tautomerization Processes
The potential for tautomerization exists in this compound due to the presence of pyrrole (B145914) and pyridine (B92270) rings. However, computational studies on the hydrogen transfer mechanisms and the relative stabilities of its tautomers are not available.
In Silico Prediction of Spectroscopic Properties and Experimental Correlation
There are no published in silico predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound, nor are there any studies correlating such predictions with experimental data. For novel compounds, computational methods are often used to predict spectroscopic signatures, aiding in their synthesis and characterization. lew.ro
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of Bipyrrolo 2,3 C Pyridine Derivatives
Systemic Modification of the Pyrrolo[2,3-C]pyridine Subunits
The core of the bipyrrolo[2,3-c]pyridine structure consists of two fused heterocyclic ring systems. Modifications to these subunits, including the pyrrole (B145914) and pyridine (B92270) rings, have profound effects on the biological potency of the resulting derivatives.
Impact of Pyrrole Ring Substituents on Biological Potency
The pyrrole ring, a five-membered aromatic heterocycle, is a common pharmacophore in many biologically active compounds. bohrium.comnih.gov Substituents on this ring play a crucial role in modulating the pharmacological profile of pyrrolopyridine derivatives.
Research on various pyrrolopyridine isomers demonstrates that the nature and position of substituents on the pyrrole moiety significantly influence biological activity. bohrium.comnih.gov For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, carbonyl substituents on the pyrrole ring were found to have a significant impact on their activity. nih.gov The introduction of a methyl group on the pyrrole ring has been explored for its potential to enhance metabolic stability. nih.gov
In studies of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the potency of the compounds was dependent on the substituent at the R² position of the pyrrole ring. Activity was shown to increase with ethyl and propyl chains compared to a methyl group or no substitution at all. However, the introduction of larger, bulkier groups such as phenyl or cyclopentyl resulted in a notable decrease in potency. nih.gov This suggests that while some degree of substitution is beneficial, steric hindrance can be a limiting factor for biological recognition.
Furthermore, the electronic properties of substituents are critical. In the context of pyrrolo[3,2-c]pyridine derivatives designed as FMS kinase inhibitors, specific substitutions on an attached aryl ring, which can be considered an extension of the pyrrole pharmacophore, were key. A 3,5-bis(trifluoromethyl)phenyl group and a 4-morpholino-3-(trifluoromethyl)phenyl substituent significantly enhanced affinity for the enzyme, highlighting the importance of electron-withdrawing groups in this specific series. nih.gov
The following table summarizes the observed effects of pyrrole ring substituents on the biological activity of various pyrrolopyridine analogs.
| Scaffold | Substituent Position | Substituent Type | Effect on Potency | Reference |
| Pyrrolo[3,4-c]pyridine | R² (Pyrrole) | Ethyl, Propyl | Increased | nih.gov |
| Pyrrolo[3,4-c]pyridine | R² (Pyrrole) | Phenyl, Cyclopentyl | Decreased | nih.gov |
| Pyrrolo[3,2-c]pyridine | Aryl extension | 3,5-bis(trifluoromethyl)phenyl | Increased | nih.gov |
| Pyrrolo[3,2-c]pyridine | Aryl extension | 4-morpholino-3-(trifluoromethyl)phenyl | Increased | nih.gov |
Influence of Pyridine Nitrogen Position and Substituent Effects
The arrangement of nitrogen atoms within the bicyclic structure, which defines the specific isomer of pyrrolopyridine (also known as azaindole), is a critical determinant of biological activity. mdpi.comrsc.org The position of the nitrogen atom in the six-membered pyridine ring affects the electronic distribution and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets. researchgate.netnih.gov Pyrrolopyridines exist in six isomeric forms, and their biological profiles can vary significantly. mdpi.com For example, pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. nih.gov
In a study on 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents, the introduction of electron-donating groups (EDGs) like -CH₃ and -OCH₃ at the para-position of a B-ring phenyl substituent led to an increase in antiproliferative activities. tandfonline.com In contrast, electron-withdrawing groups (EWGs) such as -F, -Cl, and -NO₂ at the same position decreased activity. tandfonline.com This indicates that for this particular scaffold and target, electron-donating properties on the pyridine-linked substituent are favorable.
Computational studies on 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) complexes have further elucidated these effects. Substitution with electron-donating groups on the 7-azaindole ring weakened hydrogen bond interactions but enhanced n→π* interactions with an adjacent pyridine ring. nih.govacs.org Electron-withdrawing groups had the opposite effect. nih.govacs.org This demonstrates the delicate electronic balance governed by pyridine ring substituents.
The table below illustrates the impact of pyridine ring modifications on biological activity.
| Scaffold/Derivative | Substituent Type/Position | Observed Effect | Reference |
| General Pyridine Derivatives | -OCH₃, -OH, -C=O, -NH₂ | Enhanced antiproliferative activity | nih.govnih.gov |
| General Pyridine Derivatives | Halogens, Bulky Groups | Decreased antiproliferative activity | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Electron-Donating Groups (para-position of B-ring) | Increased antiproliferative activity | tandfonline.com |
| 1H-Pyrrolo[3,2-c]pyridine | Electron-Withdrawing Groups (para-position of B-ring) | Decreased antiproliferative activity | tandfonline.com |
| 7-Azaindole | Electron-Donating Groups | Weakened H-bonds, Enhanced n→π* interactions | nih.govacs.org |
| 7-Azaindole | Electron-Withdrawing Groups | Enhanced H-bonds, Weakened n→π* interactions | nih.govacs.org |
Stereochemical Considerations and Enantiomeric Effects on Activity
Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity of chiral molecules. For derivatives of bipyrrolo[2,3-c]pyridine that possess stereocenters, the individual enantiomers or diastereomers may exhibit different potencies and pharmacological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.
While specific studies on the enantiomeric effects of 1'H-1,5'-Bipyrrolo[2,3-c]pyridine are not prevalent, the principle is well-established in medicinal chemistry. For example, research on piperidin-4-one derivatives, another class of nitrogen-containing heterocycles, has demonstrated the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis and testing of individual stereoisomers are crucial for optimizing the therapeutic potential of a chiral drug candidate. For any bipyrrolo[2,3-c]pyridine derivative with chiral centers, it is expected that one enantiomer will fit more precisely into the target's binding site, leading to a more potent biological effect.
Exploration of the Bipyrrole Linkage Chemistry
Role of Linker Length and Rigidity in Biological Recognition
The length and flexibility of the linker connecting the two pyrrolopyridine units are critical for orienting the subunits correctly within a biological binding pocket. Studies on related structures have shed light on these principles.
In one series of pyrrolo[3,4-c]pyridine derivatives, the distance between the core scaffold and a terminal phenyl ring was found to be important for anti-HIV-1 activity. mdpi.com This highlights that an optimal linker length is necessary to position key pharmacophoric groups for effective interaction. Similarly, for other pyrrolo[3,4-c]pyridines, the length of an alkyl chain connecting the heterocyclic core to an amine residue was shown to affect analgesic potency, with a shorter two-carbon linker being optimal in that series. nih.gov
The rigidity of the linker also plays a role. A rigid linker can lock the molecule in a bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding. Conversely, a flexible linker may allow the molecule to adapt to different binding site conformations. In the design of 1H-pyrrolo[3,2-c]pyridine derivatives, a rigid scaffold was used to lock the conformation of the molecule, which proved to be an effective strategy for maintaining potent antiproliferative activity. tandfonline.comtandfonline.com
Isomeric Linkage Positions and Their SAR Implications
The specific atoms through which the two pyrrolopyridine rings are connected define the linkage isomerism. The nominal structure this compound implies a linkage between the nitrogen of one pyrrole ring (N-1) and the carbon at position 5 of the second pyridine ring (C-5'). Different linkage positions would result in distinct three-dimensional shapes and electronic properties, leading to different SAR profiles.
Following a comprehensive search of scientific literature and databases, there is currently no available public information specifically detailing the structure-activity relationships, pharmacophore elucidation, or computational studies for the compound This compound .
The requested analysis, including the functionalization of a linker region, pharmacophore mapping, ligand efficiency analysis, and computational docking for this specific molecule, does not appear in published research. Scientific studies have focused on related but structurally distinct compounds, such as various isomers of pyrrolopyridines (azaindoles) and other fused heterocyclic systems. However, data pertaining solely to the this compound scaffold as requested is absent from the available literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this particular compound.
Investigation of Biological Target Interactions and Mechanistic Insights for Bipyrrolo 2,3 C Pyridine Derivatives
Enzyme Inhibition and Allosteric Modulation Studies
Phosphodiesterase (PDE) Inhibition and Isozyme Selectivity
Derivatives of the pyrrolopyridine scaffold have been investigated for their inhibitory activity against phosphodiesterases (PDEs), a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com The inhibition of these enzymes can lead to various physiological effects, making them attractive therapeutic targets.
Specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B. nih.gov One particular compound, 11h, demonstrated a preference for PDE4B and exhibited significant inhibition of TNF-α release from macrophages, suggesting its potential as a lead compound for central nervous system (CNS) diseases. nih.gov The PDE4 family, comprising PDE4A, PDE4B, PDE4C, and PDE4D, is responsible for the selective, high-affinity hydrolytic degradation of cAMP and is sensitive to inhibition by rolipram (B1679513). googleapis.com
Studies on pyrrolo[2,3-d]pyrimidine derivatives, also known as 7-desazapurines, have shown that their inhibitory effect on cAMP-hydrolyzing phosphodiesterase is dependent on the substituents at various positions of the pyrrolo-pyrimidine nucleus. nih.gov The most potent inhibitor identified in one study was 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde, with an IC50 of 16 microM. nih.gov This inhibition was found to be reversible and non-competitive with respect to cAMP. nih.gov The study also noted that both calmodulin-dependent and calmodulin-independent isozymes were affected similarly. nih.gov
Biochemical studies have identified the presence of PDE isozymes I, III, IV, and V in human pulmonary arteries. nih.gov Selective inhibitors have been used to probe the function of these isozymes. For instance, rolipram is a selective inhibitor of PDE type IV, while motapizone (B1676761) targets PDE type III. nih.gov The combination of different PDE inhibitors can result in synergistic effects. nih.gov
Table 1: PDE Inhibition by Pyrrolopyridine Derivatives
| Compound Class | Target PDE Isozyme | Key Findings | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Compound 11h showed preferential inhibition and significant anti-inflammatory effects. | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | cAMP-hydrolyzing PDEs | Inhibition is substituent-dependent; 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde was most potent. | nih.gov |
Kinase Inhibition Profiles (e.g., TNIK, JAK3) and ATP Competitive Binding
Bipyrrolo[2,3-c]pyridine and its related pyrrolopyridine derivatives have emerged as a significant scaffold in the development of kinase inhibitors, targeting a range of kinases implicated in various diseases. These inhibitors often function by competing with ATP for binding to the kinase's active site. nih.gov
Janus Kinase (JAK) Inhibition: The Janus kinase family, including JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling. mdpi.com JAK3, in particular, is primarily expressed in hematopoietic cells and plays a key role in immune responses. nih.govfrontiersin.org Pyrrolopyrimidine derivatives have been identified as potent inhibitors of JAK3. d-nb.info For example, one pyrrolopyrimidine compound inhibited JAK3 with an IC50 of 142 nM and also inhibited IL-4-induced cell proliferation. d-nb.info The selectivity of these compounds against other JAK isoforms, such as JAK2, can be modest. d-nb.info Some JAK3 inhibitors achieve selectivity by targeting a unique cysteine residue in the ATP binding pocket, leading to covalent modification. nih.gov However, even these compounds can act as ATP-competitive inhibitors without forming a covalent bond, albeit with reduced potency. nih.gov The hyperactivation of oncogenic JAK3 mutants has been shown to depend on ATP binding to its pseudokinase domain (JH2), suggesting this domain as a potential therapeutic target. frontiersin.org
Other Kinase Targets: Pyrrolo[2,3-b]pyridine-based derivatives have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK), with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Similarly, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a member of the type III receptor tyrosine kinase family, making them potential candidates for anticancer and anti-arthritic drug development. nih.govnih.govmdpi.com The pyrrolopyridine moiety often mimics adenine, forming hydrogen bonds with the hinge region of the kinase's ATP binding site. nih.gov
Table 2: Kinase Inhibition by Pyrrolopyridine Derivatives
| Derivative Class | Target Kinase | Inhibition Data (IC50) | Mechanism of Action | Reference |
| Pyrrolo[2,3-b]pyridine | Bruton's Tyrosine Kinase (BTK) | <10 nM (enzymatic) | ATP-competitive | nih.gov |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM (Compound 1r) | Not specified | nih.gov |
| Pyrrolopyrimidine | JAK3 | 142 nM (Compound 25) | ATP-competitive | d-nb.info |
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of various monoamine neurotransmitters and biogenic amines. frontiersin.org They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor affinities. frontiersin.org Inhibition of MAOs is a therapeutic strategy for conditions like depression and neurodegenerative diseases. nih.gov
Derivatives of various heterocyclic systems, including those related to the bipyrrolopyridine core, have been investigated as MAO inhibitors. mdpi.com For instance, a study on pyridazinobenzylpiperidine derivatives revealed that most of the synthesized compounds showed a higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5, with a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a high selectivity index for MAO-B over MAO-A. mdpi.com Kinetic studies indicated that the inhibition was of a competitive and reversible type. mdpi.com
Similarly, novel 1H-chromeno[3,2-c]pyridine derivatives have been evaluated as MAO inhibitors. mdpi.comnih.gov The degree of saturation of the pyridine (B92270) ring and the nature of substituents were found to influence the inhibitory activity and selectivity. mdpi.comnih.gov For example, 2,3-dihydro-1H-chromeno[3,2-c]pyridine derivatives preferentially inhibited MAO-A, while a 1,2,3,4-tetrahydro-1H-chromeno[3,2-c]pyridin-10-one derivative bearing a phenylethynyl group was a potent MAO-B inhibitor with an IC50 of 0.51 μM. nih.gov
The mechanism of MAO inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from accessing it. mdpi.com The competitive nature of the inhibition observed with some of these derivatives suggests that they bind to the same site as the natural substrates. mdpi.com
Table 3: MAO Inhibition by Pyridine-Containing Derivatives
| Compound Class | Target MAO Isoform | Inhibition Data (IC50) | Mechanism | Reference |
| Pyridazinobenzylpiperidines | MAO-B | 0.203 μM (Compound S5) | Competitive, Reversible | mdpi.com |
| 1H-Chromeno[3,2-c]pyridines | MAO-A and MAO-B | ~1 μM (MAO-A); 0.51 μM (MAO-B) | Not specified | mdpi.comnih.gov |
Topoisomerase Inhibition Activity
Topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. ekb.eg They are classified into two main types: topoisomerase I, which cleaves a single strand of DNA, and topoisomerase II, which cleaves both strands. ekb.eg These enzymes are validated targets for cancer chemotherapy. semanticscholar.org
While direct studies on 1'H-1,5'-Bipyrrolo[2,3-C]pyridine as a topoisomerase inhibitor are not prevalent in the provided context, related heterocyclic structures have shown activity. For example, pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives have been evaluated as topoisomerase II inhibitors. ekb.eg One of the most potent compounds from this series exhibited good inhibitory activity with an IC50 value of 0.055 μM, compared to doxorubicin (B1662922) (IC50 = 0.01 μM). ekb.eg The proposed mechanism for these compounds is DNA intercalation, which in turn inhibits the topoisomerase enzyme. ekb.eg
Other classes of compounds, such as pyridine-3-carboxamides, have been designed as inhibitors of DNA gyrase and DNA topoisomerase IV, which are bacterial topoisomerases. nih.gov Indolocarbazole derivatives act as topoisomerase I inhibitors, causing DNA breaks that lead to cell death. biomedpharmajournal.org Non-intercalating agents like etoposide (B1684455) and teniposide (B1684490) are potent inhibitors of topoisomerase II. biomedpharmajournal.org The development of novel bacterial topoisomerase inhibitors is also an active area of research for combating tuberculosis. nih.gov
The inhibition of topoisomerases can occur through different mechanisms, including competitive inhibition of ATP hydrolysis (for type II topoisomerases) and poisoning the enzyme by stabilizing the enzyme-DNA cleavage complex. semanticscholar.org
Protein-Ligand Interactions and Biophysical Characterization
Characterization of Binding Affinities and Thermodynamics
Understanding the thermodynamics of protein-ligand interactions is crucial for drug design and for elucidating the molecular mechanisms of binding. nih.govresearchgate.net Techniques like isothermal titration calorimetry (ITC) provide a direct measurement of the heat change during complex formation, allowing for the determination of key thermodynamic parameters such as the binding constant (Kb), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. researchgate.netwhiterose.ac.uk
The binding affinity of a ligand to a protein is a measure of the strength of the interaction. nih.gov It can be quantified by determining the dissociation constant (Kd) or the inhibition constant (Ki). For instance, in the study of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors, the Ki values for the lead compounds S5 and S16 were determined to be 0.155 ± 0.050 and 0.721 ± 0.074 μM, respectively. mdpi.com
Furthermore, protein-ligand interactions can be linked to protonation-deprotonation events, which can complicate the interpretation of observed thermodynamic data. vu.lt Therefore, it is important to determine the intrinsic thermodynamic parameters, which are independent of pH and buffer effects, to gain a true understanding of the binding energetics. whiterose.ac.uk
In the context of pyrrolopyridine derivatives, molecular docking studies have been used to predict the binding modes of these inhibitors within the active sites of their target proteins. nih.govnih.govsemanticscholar.org For example, a docking analysis of a 1H-pyrrolo[3,2-c]pyridine derivative in the colchicine (B1669291) binding site of tubulin revealed that the pyrrolo[3,2-c]pyridine core formed a crucial hydrogen bond with Thrα179. nih.gov
Identification of Specific Amino Acid Residue Interactions
The efficacy of many bipyrrolo[2,3-c]pyridine derivatives as anticancer agents stems from their ability to bind to tubulin, a critical protein involved in microtubule formation and cell division. Molecular modeling studies have provided insights into the specific interactions that stabilize the binding of these ligands to the colchicine-binding site on tubulin.
For instance, a particularly potent derivative, designated as 10t , has been shown to form crucial hydrogen bonds within the colchicine site. nih.govnih.gov These interactions involve specific amino acid residues that are key to the binding affinity and subsequent biological activity. The primary interactions identified are:
Thrα179: This residue on the α-tubulin subunit forms a hydrogen bond with the ligand, contributing to the anchoring of the compound within the binding pocket. nih.govnih.gov
Asnβ349: Located on the β-tubulin subunit, this residue also participates in hydrogen bonding, further stabilizing the ligand-protein complex. nih.govnih.gov
These specific interactions underscore the importance of the chemical structure of the bipyrrolo[2,3-c]pyridine derivatives, where the arrangement of atoms and functional groups is precisely oriented to engage with these key amino acid residues. The stability of these bonds is fundamental to the compound's ability to inhibit tubulin polymerization effectively.
Conformational Changes Induced Upon Ligand Binding
The binding of a ligand to its protein target is often a dynamic process that can induce significant conformational changes in the protein's structure. This phenomenon, known as induced fit, is crucial for the biological function of many enzymes and receptors. In the case of tubulin, the binding of ligands to the colchicine site is known to alter the protein's conformation, thereby disrupting its ability to polymerize into microtubules. semanticscholar.org
While direct crystallographic evidence detailing the precise conformational shifts in tubulin upon binding of this compound derivatives is still emerging, the mechanism is understood to be similar to that of other colchicine-site inhibitors. The binding event at the interface between the α and β-tubulin subunits introduces a structural perturbation. mdpi.com This change prevents the tubulin heterodimers from adopting the correct conformation required for assembly into protofilaments and, subsequently, stable microtubules. The disruption of this dynamic equilibrium is a key aspect of the cytotoxic effects of these compounds. semanticscholar.org
Studies on other protein systems have clearly demonstrated that ligand binding can trigger substantial conformational changes, such as the closure of the active site, which is a common feature in many enzyme superfamilies. nih.gov It is highly probable that a similar mechanism is at play when bipyrrolo[2,3-c]pyridine derivatives engage with tubulin, leading to the observed disruption of microtubule dynamics.
Cellular Target Engagement and Pathway Modulation
The interaction of bipyrrolo[2,3-c]pyridine derivatives at the molecular level translates into profound effects on cellular processes. By engaging with their primary targets, these compounds can trigger a cascade of events that modulate critical cellular pathways, ultimately leading to outcomes such as cell cycle arrest and apoptosis.
Microtubule Dynamics Disruption and Colchicine-Binding Site Inhibition
A significant body of evidence points to the disruption of microtubule dynamics as a primary mechanism of action for several bioactive bipyrrolo[2,3-c]pyridine derivatives. nih.govsemanticscholar.org Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. semanticscholar.org
Compounds in this class have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors. nih.govnih.gov For example, the derivative 10t has been shown to potently inhibit tubulin polymerization in vitro and disrupt the microtubule network in cancer cells at low micromolar concentrations. nih.govnih.govsemanticscholar.org Immunostaining assays have visually confirmed that treatment with this compound leads to a remarkable disruption of the normal microtubule structure within cells. nih.govnih.gov
The inhibition of tubulin polymerization by these derivatives is directly linked to their ability to bind to the colchicine site on tubulin, which prevents the assembly of tubulin heterodimers into microtubules. semanticscholar.org This disruption of microtubule dynamics is a well-established strategy for anticancer drug development, as it preferentially affects rapidly dividing cancer cells.
Impact on Cell Cycle Progression and Apoptosis Induction Pathways
The disruption of microtubule dynamics has significant downstream consequences for cell cycle progression. The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, bipyrrolo[2,3-c]pyridine derivatives interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.govsemanticscholar.org
Flow cytometry analysis has demonstrated that treatment of cancer cells with compounds like 10t leads to a significant accumulation of cells in the G2/M phase. nih.govsemanticscholar.org This cell cycle arrest is a cellular checkpoint that, if sustained, can trigger programmed cell death, or apoptosis.
Indeed, these compounds have been shown to be potent inducers of apoptosis. nih.govresearchgate.net The apoptotic process is often initiated through the intrinsic pathway, which involves the activation of a cascade of enzymes called caspases. Studies have shown that treatment with these derivatives can lead to an increase in the levels of pro-apoptotic proteins such as Bax and a decrease in the levels of anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the balance of apoptotic regulators ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell. researchgate.net
| Compound | Effect on Cell Cycle | Apoptotic Pathway Markers |
| 10t | G2/M phase arrest | Induction of apoptosis |
| 6f | G2/M phase arrest | Increased Caspase 3 and Bax, Decreased Bcl-2 |
| 6n | G2/M phase arrest | Increased Caspase 3 and Bax, Decreased Bcl-2 |
Modulation of Inflammatory Signaling Cascades (e.g., Cytokine Release)
Beyond their anticancer properties, certain pyrrolopyridine derivatives have demonstrated immunomodulatory and anti-inflammatory effects. nih.govnih.gov These activities are often mediated through the modulation of key signaling pathways that control the production and release of inflammatory cytokines.
For instance, some pyrrolo[2,3-d]pyrimidone nucleoside analogues have been shown to suppress the production of Type 1 cytokines, such as interferon-gamma (IFNγ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNFα), while enhancing the production of Type 2 cytokines like IL-4 and IL-5. nih.gov Specifically, compound 16c showed a significant suppression of IFNγ (42%), IL-2 (54%), and TNFα (55%). nih.gov Similarly, compound 16b also demonstrated a notable reduction in these pro-inflammatory cytokines. nih.gov
Other derivatives, such as the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have been identified as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. nih.gov The compound 11h from this series significantly inhibited the release of TNF-α from macrophages that were stimulated with pro-inflammatory agents. nih.gov Furthermore, some pyrrolo[3,2-c]pyridine derivatives have shown a potent anti-inflammatory effect in bone marrow-derived macrophages. nih.gov
The ability of these compounds to modulate cytokine release and other inflammatory mediators highlights their potential as therapeutic agents for inflammatory diseases. This is often achieved by targeting specific kinases, such as Janus kinase 3 (JAK3), which play a crucial role in modulating inflammatory and immune responses. nih.govsigmaaldrich.comresearchgate.net
| Compound | Effect on Cytokine Release |
| 16c | Suppresses IFNγ, IL-2, and TNFα; Enhances IL-4 and IL-5 |
| 16b | Suppresses IFNγ, IL-2, and TNFα; Enhances IL-4 |
| 11h | Inhibits TNF-α release |
Antimicrobial and Antivirulence Mechanisms
The structural framework of pyrrolopyridines is also found in compounds with antimicrobial properties. nih.govnih.gov The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. mdpi.com An emerging strategy in this field is the development of antivirulence therapies, which aim to disarm pathogens of their disease-causing factors rather than killing them outright, thereby reducing the selective pressure for resistance development. nih.govfrontiersin.org
While research into the specific antimicrobial and antivirulence mechanisms of this compound is not as extensive as its anticancer applications, the broader class of pyridine and pyrrole-containing compounds has shown promise. For example, various pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.gov
The mechanisms of action for such compounds can be diverse. Some may disrupt the bacterial cell membrane, leading to leakage of cellular contents. mdpi.com Others may interfere with essential metabolic pathways or virulence factor production. For instance, some polyphenols have been shown to inhibit the production of virulence factors like proteases and pyocyanin (B1662382) in Pseudomonas aeruginosa and downregulate the genes controlling these factors. mdpi.com Given the structural similarities, it is plausible that certain bipyrrolo[2,3-c]pyridine derivatives could exert similar effects, representing a promising avenue for future research in the development of novel antimicrobial and antivirulence agents.
Inhibition of Bacterial Growth and Replication
Derivatives of the pyrrolopyridine scaffold have demonstrated notable antibacterial properties. For instance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. nih.gov The most active among them exhibited a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.gov This particular compound showed indications of blocking translation without inducing an SOS response, suggesting a specific mechanism of action targeting bacterial protein synthesis. nih.gov
Further studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines revealed moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Similarly, certain pyrrolo[3,2-d]pyrimidine derivatives have shown potential as antibacterial agents against pathogenic bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. bohrium.com The antibacterial activity of some pyridine compounds, such as isonicotinic acid hydrazide benzoyl derivatives and others, has been well-documented against a range of bacterial strains including S. aureus, E. faecalis, E. coli, and P. aeruginosa. mdpi.com
The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, some pyrrolidine-2,3-dione (B1313883) scaffolds, which share structural similarities, have shown activity against sortase A, a key enzyme in Gram-positive bacteria responsible for anchoring surface proteins and promoting biofilm formation. mdpi.com
Table 1: Antibacterial Activity of Selected Pyrrolopyridine Derivatives
| Compound Class | Target Organism(s) | Activity/Potency (MIC) | Potential Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Escherichia coli | 3.35 µg/mL | Translation inhibition | nih.gov |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | Not specified | japsonline.com |
| Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | Not specified | japsonline.com |
| Pyrrolo[3,2-d]pyrimidine derivatives | S. aureus, P. aeruginosa, E. coli, Salmonella | Active | Not specified | bohrium.com |
| Isonicotinic acid hydrazide benzoyl derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC: 31.25 to 62.5 μg/mL | Not specified | mdpi.com |
| Pyrrolidine-2,3-diones | Staphylococcus aureus | IC50 of 3.4 nM (for biofilm prevention) | Inhibition of sortase A | mdpi.com |
Disruption of Microbial Biofilm Formation
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Several pyrrolidine-based compounds have emerged as promising anti-biofilm agents. A library of 2,3-pyrrolidinedione analogues demonstrated the ability to inhibit and eradicate S. aureus biofilms. nih.govnih.gov Specifically, some of these compounds showed over 80% biofilm inhibition at a concentration of 40 μM, while exhibiting only modest activity against planktonic bacteria, suggesting a mechanism that specifically targets biofilm formation. nih.gov
The anti-biofilm activity of these compounds is often assessed by determining the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC). nih.gov For some 2,3-pyrrolidinediones, promising biofilm inhibition was observed even at low concentrations (5 μM). nih.gov The mechanism behind this activity may be linked to the inhibition of key bacterial processes required for biofilm integrity, such as the function of sortase A in S. aureus, which can be inhibited by certain pyrrole-containing compounds. mdpi.com The development of such agents could provide valuable adjuvants to traditional antibiotic therapies. nih.gov
Anti-HIV-1 Activity and Integrase Inhibition
A significant area of research for bipyrrolo[2,3-C]pyridine derivatives has been in the development of anti-HIV-1 agents, particularly as inhibitors of the viral enzyme integrase (IN). nih.govdntb.gov.uazioc.ru HIV-1 integrase is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. zioc.rumdpi.com
Several classes of pyrrolopyridine derivatives have been designed and synthesized as HIV-1 integrase inhibitors. mdpi.com For example, bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a new family of HIV-1 integrase inhibitors. nih.gov These compounds exhibit low micromolar inhibitory potencies and show selectivity for the strand transfer step of the integration process over the 3'-processing step. nih.govnih.gov
A key advantage of some of these novel inhibitors is their ability to retain activity against raltegravir-resistant mutant strains of HIV-1 integrase. nih.govnih.gov For instance, a representative inhibitor was found to be significantly less affected by common resistance-conferring mutations like G140S/Q148H and Y143R compared to the approved drug raltegravir. nih.gov This suggests that these new scaffolds can be further developed to overcome clinical drug resistance. nih.gov
The design of these inhibitors often incorporates a pharmacophore that can chelate the two essential metal ions in the active site of the integrase enzyme. mdpi.com The structure-activity relationship studies of these compounds have highlighted the importance of specific substituents, such as a 4'-fluorophenyl moiety, for optimal potency. mdpi.com
Table 2: Anti-HIV-1 Activity of Selected Pyrrolopyridine Derivatives
| Compound Class | Target | Activity/Potency | Key Findings | Reference(s) |
|---|---|---|---|---|
| Bicyclic hydroxy-1H-pyrrolopyridine-triones | HIV-1 Integrase | Low micromolar IC50 | Selective for strand transfer; active against raltegravir-resistant mutants | nih.govnih.gov |
| 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds | HIV-1 | EC50 < 5 μM | Potent anti-HIV-1 activity with low toxicity | mdpi.com |
| Pyrrolo[2,3-b]pyridine derivatives | HIV-1 Integrase | Not specified | Considered as potential HIV-1 integrase inhibitors | mdpi.com |
Emerging Biological Targets and Applications
The therapeutic potential of this compound derivatives extends beyond antimicrobial and antiviral applications. Researchers are actively exploring their interactions with other biological targets, opening up new avenues for drug development.
One promising area is in cancer therapy. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers. nih.gov For example, compound 4h from one study demonstrated significant inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of breast cancer cell proliferation, migration, and invasion. nih.gov Other pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a target implicated in ovarian, prostate, and breast cancers, as well as inflammatory disorders. nih.gov Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities by disrupting microtubule dynamics and inducing apoptosis in cancer cells. nih.govsemanticscholar.org
Pyrrolo[2,3-b]pyridine derivatives are also being investigated as inhibitors of c-Met kinase, another important target in oncology. nih.gov Additionally, some derivatives have been found to be selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), offering a potential new therapeutic approach for psoriasis. nih.gov
Beyond cancer and inflammatory diseases, pyrrolo[2,3-c]pyridine derivatives have been studied for their effects on the central nervous system. They have been investigated as modulators of H3 receptors, which are involved in regulating the release of various neurotransmitters. This suggests potential applications in treating disorders like obesity. google.com Other research has pointed to the potential of these compounds as proton pump inhibitors for treating ulcers and gastritis. google.com
Future Directions and Emerging Research Avenues for 1 H 1,5 Bipyrrolo 2,3 C Pyridine
Development of Novel and Highly Efficient Synthetic Pathways for Complex Derivatives
The synthesis of complex heterocyclic structures like 1'H-1,5'-Bipyrrolo[2,3-c]pyridine demands robust and versatile chemical methods. Future research will undoubtedly focus on moving beyond traditional, often harsh, multi-step syntheses towards more elegant and efficient pathways. For the monomeric pyrrolo[2,3-c]pyridine (6-azaindole) core, established methods include the Bartoli reaction of 2-halogen-3-nitropyridines and the reductive cyclization of enamines derived from 3-nitropyridines. nbuv.gov.ua These strategies provide a foundational toolkit.
However, creating complex derivatives and dimeric structures efficiently requires innovation. A key future direction will be the development of one-pot procedures and catalytic cross-coupling reactions to construct the bipyrrolo framework. The synthesis of related bipyrrole systems has been achieved through methods like the reductive coupling of succinimide (B58015) derivatives, which could potentially be adapted. escholarship.org Furthermore, acid-promoted intramolecular cyclization has been shown to be a facile and scalable method for producing substituted pyrrolo[2,3-c]pyridin-7-ones, which could serve as versatile intermediates. enamine.net The challenge lies in achieving regioselective coupling to link two pyrrolopyridine units at the specific 1' and 5' positions, likely requiring sophisticated protecting group strategies and highly selective catalysts. The development of such pathways is critical to unlock the potential of this class of compounds by making diverse derivatives accessible for screening and application.
Integration of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the this compound scaffold holds immense promise. Computational methods are already being used to design novel pyrrolopyridine derivatives as potent and selective inhibitors for therapeutic targets like Janus kinase 1 (JAK1). nih.gov
Future research will leverage these tools for the de novo design of this compound derivatives with precisely tailored properties. Key methodologies include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Models like CoMFA and CoMSIA can be developed to understand the relationship between the three-dimensional structure of pyrrolopyridine derivatives and their biological activity, guiding the design of more potent compounds. dntb.gov.uaresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the specific binding interactions between a ligand and its target protein, providing critical insights for optimizing lead compounds. nih.gov
Generative Models: Deep learning architectures, particularly chemical language models (CLM) trained on molecular string representations (SMILES), can generate entirely new molecules within a desired chemical space. nih.govdoaj.org These models could be fine-tuned on known kinase inhibitors or other bioactive pyrrolopyridines to design novel, synthetically accessible this compound derivatives.
These computational workflows, often integrated into a closed-loop system, can dramatically accelerate the design-synthesis-test cycle, reducing timelines and costs for discovering new therapeutic candidates. mdpi.com
Exploration of Multi-Target Ligand Design and Polypharmacology
Complex and multifactorial diseases like cancer and chronic inflammatory disorders often involve the dysregulation of multiple signaling pathways. nih.govnih.gov This has spurred a shift from the "one-drug, one-target" paradigm to polypharmacology—the intentional design of single molecules that can modulate multiple targets simultaneously. nih.govnih.govresearchgate.net The dimeric nature of the this compound scaffold makes it an ideal candidate for this approach.
Emerging research avenues in this area include:
Designed Polypharmacology: By linking two distinct pharmacophores (the two pyrrolopyridine units), derivatives can be designed to interact with two different targets, or with two distinct sites on the same target, potentially leading to synergistic therapeutic effects. researchgate.net
Generative AI for Multi-Target Design: Chemical language models are being successfully applied to the de novo design of multi-target ligands. nih.govdoaj.org By fine-tuning these models on sets of known ligands for two different protein targets (e.g., two different kinases), it is possible to generate novel structures that merge the necessary pharmacophoric elements for dual activity. nih.gov
Fragment-Based and Scaffold-Hopping Approaches: Techniques like molecular hybridization, where structural fragments from different known inhibitors are combined, can be used to design multi-target agents. nih.gov The bipyrrolopyridine structure provides a ready-made scaffold for such strategies.
This approach could yield highly efficacious therapeutics for complex diseases by concurrently inhibiting multiple disease-driving pathways. nih.gov
Application as Chemical Probes for Biological System Interrogation
High-quality chemical probes—potent, selective, and cell-permeable small molecules—are invaluable tools for dissecting biological pathways and validating new drug targets. acs.org While many protein kinases remain underexplored, the development of specific probes is a high priority in chemical biology. acs.org Pyrrolopyridine derivatives have already been developed as potent inhibitors for various kinases, such as FMS kinase, demonstrating their suitability as a core scaffold. nih.gov
The this compound scaffold offers unique opportunities for probe development. A key future direction is the design of derivatives that can serve as:
Selective Kinase Probes: The dimeric structure could be exploited to achieve exquisite selectivity by simultaneously engaging with both the ATP-binding site and a nearby allosteric site, or by bridging two kinase monomers.
Heterobifunctional Probes: One pyrrolopyridine unit could be designed as a "warhead" to bind to a target protein, while the other is functionalized to recruit other cellular machinery. This is the principle behind PROTACs (Proteolysis-Targeting Chimeras), which recruit E3 ligases to induce degradation of the target protein.
Imaging Agents: By conjugating a fluorophore to the bipyrrolopyridine scaffold, these molecules could be used to visualize the localization and dynamics of their target proteins within living cells.
The development of such probes based on the this compound core would provide powerful tools for fundamental biological research and target validation. acs.org
Design of Bipyrrolo[2,3-C]pyridine-Based Functional Materials and Optoelectronic Applications
Beyond medicine, heterocyclic aromatic compounds are foundational to the field of materials science, particularly for organic optoelectronics. rsc.org The design of functional π-conjugated materials for applications like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) relies on precise control over molecular structure to tune electronic properties. rsc.orgmdpi.com
The this compound scaffold, with its extended, electron-rich π-system, is a promising candidate for such applications. Future research will likely explore:
Tuning Electronic Properties: Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups onto the bipyrrolopyridine core, can be used to systematically tune the HOMO and LUMO energy levels. mdpi.com This is critical for optimizing charge injection/transport in electronic devices and for tuning the absorption spectrum in photovoltaic applications. nih.gov
Organic Semiconductors: Planar, π-conjugated systems often exhibit good charge-carrier mobility. The planarity and potential for self-assembly of this compound derivatives could be exploited to create active layers in OFETs.
Host Materials for OLEDs: Materials with high thermal stability and appropriate energy levels are required as hosts for phosphorescent emitters in OLEDs. The rigid bipyrrolopyridine structure could provide the necessary stability for long-lasting devices.
By applying the principles of materials design, the this compound framework could be developed into a new class of functional materials for advanced optoelectronic technologies. ecust.edu.cnnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
